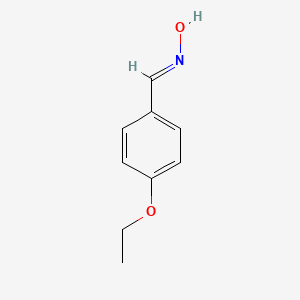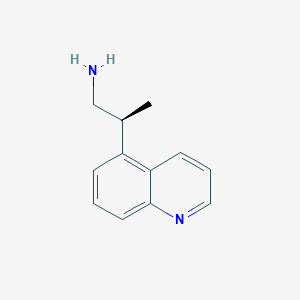![molecular formula C26H20O4 B2590755 [3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate CAS No. 391230-14-1](/img/structure/B2590755.png)
[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate” can be analyzed using various spectroscopic techniques such as NMR .Chemical Reactions Analysis
Specific chemical reactions involving “[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate” are not available in the sources I found. Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
The compound’s triazole moiety, formed via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), provides a stable linkage. Researchers can explore its potential as a ligand in organometallic complexes or as a catalyst in various reactions. Its regioselectivity and yield make it an interesting candidate for catalytic applications .
Medicinal Chemistry and Drug Design
Aminophosphonates, like our compound, have been studied for their ability to mimic transition states of amines and esters. Their chelating properties with pharmacological targets make them valuable in drug design. Investigate whether this compound could serve as a scaffold for developing enzyme inhibitors or other bioactive molecules .
Materials Science and Molecular Materials
Given its heterocyclic structure, explore its potential in designing novel materials. Can it be incorporated into polymers, nanoparticles, or supramolecular assemblies? Investigate its optical, electronic, or magnetic properties for potential applications in sensors, displays, or data storage .
Agrochemistry and Crop Protection
Aminophosphonates have been used in agrochemicals due to their stability and biological activity. Could our compound play a role in developing environmentally friendly pesticides or herbicides? Investigate its effects on pests, weeds, or plant growth .
Biological Imaging and Fluorescent Probes
The naphthalene-2-yl group could serve as a fluorophore. Explore its fluorescence properties and potential applications as a probe for cellular imaging, tracking specific molecules, or studying biological processes. Consider its stability, photostability, and cell permeability .
Environmental Chemistry and Remediation
Given the increasing concern about environmental pollutants, investigate whether our compound could be used in water treatment or soil remediation. Its stability and potential interactions with heavy metals or organic contaminants could be valuable .
Eigenschaften
IUPAC Name |
[3-(2-phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-25(15-19-9-3-1-4-10-19)29-23-17-21-13-7-8-14-22(21)18-24(23)30-26(28)16-20-11-5-2-6-12-20/h1-14,17-18H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYPBVRGWNXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

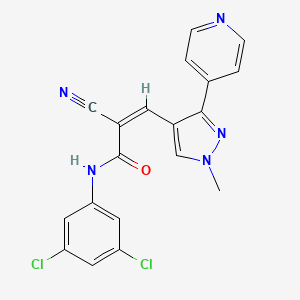
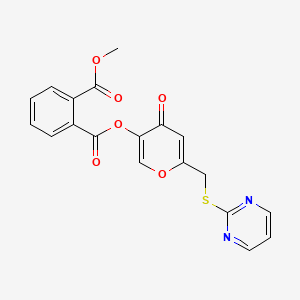
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2590677.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2590678.png)
![2-({4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2590679.png)

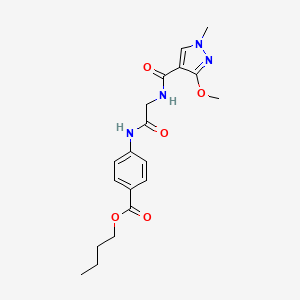

![7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2590687.png)


![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)
